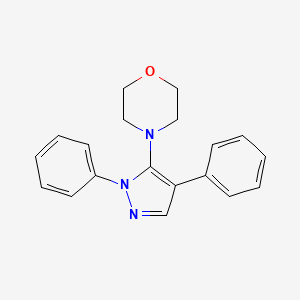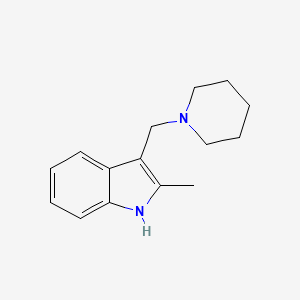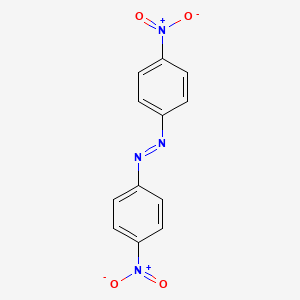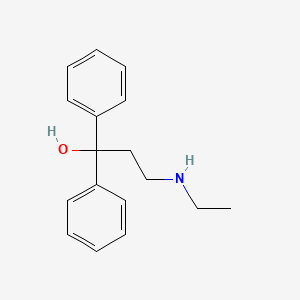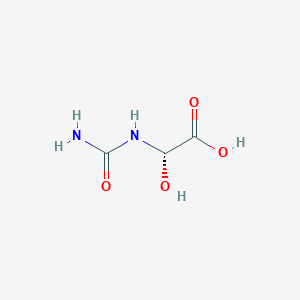
(S)-Ureidoglycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-Ureidoglycolate is a chiral compound that plays a significant role in various biochemical pathways It is an intermediate in the catabolism of purines, specifically in the conversion of uric acid to allantoin
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (S)-Ureidoglycolate typically involves the enzymatic conversion of uric acid. This process is catalyzed by the enzyme uricase, which converts uric acid to 5-hydroxyisourate. Subsequently, 5-hydroxyisourate is converted to this compound through a series of enzymatic reactions.
Industrial Production Methods: Industrial production of this compound may involve biotechnological approaches, utilizing genetically engineered microorganisms that express the necessary enzymes for the conversion of uric acid to this compound. This method is advantageous due to its efficiency and sustainability.
Analyse Chemischer Reaktionen
Types of Reactions: (S)-Ureidoglycolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form allantoin.
Reduction: Under specific conditions, it can be reduced to form other derivatives.
Substitution: It can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired product.
Major Products Formed:
Allantoin: Formed through the oxidation of this compound.
Derivatives: Various derivatives can be synthesized through reduction and substitution reactions.
Wissenschaftliche Forschungsanwendungen
(S)-Ureidoglycolate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various biochemical compounds.
Biology: It plays a role in studying metabolic pathways and enzyme functions.
Medicine: Research into its role in purine metabolism can provide insights into conditions such as gout and hyperuricemia.
Industry: It can be used in the production of allantoin, which has applications in cosmetics and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (S)-Ureidoglycolate involves its role as an intermediate in the purine catabolism pathway. It is converted from uric acid by uricase and further processed to form allantoin. The molecular targets include enzymes such as uricase and allantoinase, which facilitate these conversions.
Vergleich Mit ähnlichen Verbindungen
Uric Acid: The precursor to (S)-Ureidoglycolate in the purine catabolism pathway.
Allantoin: The product formed from the oxidation of this compound.
5-Hydroxyisourate: An intermediate in the conversion of uric acid to this compound.
Uniqueness: this compound is unique due to its specific role in the purine catabolism pathway and its chiral nature, which can influence its reactivity and interactions with enzymes.
This comprehensive overview highlights the significance of this compound in various scientific fields and its potential applications
Eigenschaften
CAS-Nummer |
7424-03-5 |
|---|---|
Molekularformel |
C3H6N2O4 |
Molekulargewicht |
134.09 g/mol |
IUPAC-Name |
(2S)-2-(carbamoylamino)-2-hydroxyacetic acid |
InChI |
InChI=1S/C3H6N2O4/c4-3(9)5-1(6)2(7)8/h1,6H,(H,7,8)(H3,4,5,9)/t1-/m0/s1 |
InChI-Schlüssel |
NWZYYCVIOKVTII-SFOWXEAESA-N |
Isomerische SMILES |
[C@H](C(=O)O)(NC(=O)N)O |
Kanonische SMILES |
C(C(=O)O)(NC(=O)N)O |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1,3,14,19-Tetrahydroxy-7,18-dimethyl-5,12-dioxo-8,17-dioxapentacyclo[14.2.2.02,15.04,13.06,11]icosa-2(15),3,6(11),13-tetraen-9-yl)acetic acid](/img/structure/B14157238.png)
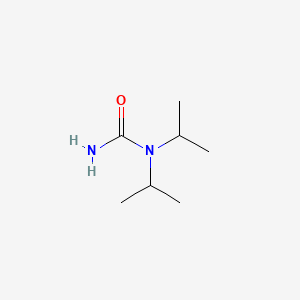
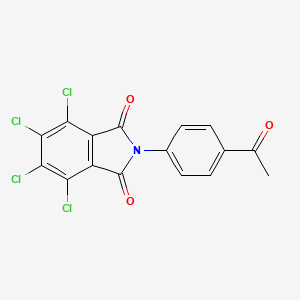
![(5-chloro-1H-indol-2-yl)-[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14157255.png)
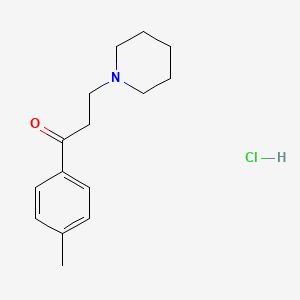
![2-Chloro-9-[3,5-o-(1-methylethylidene)pentofuranosyl]-9h-purin-6-amine](/img/structure/B14157266.png)
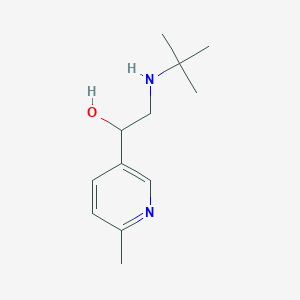
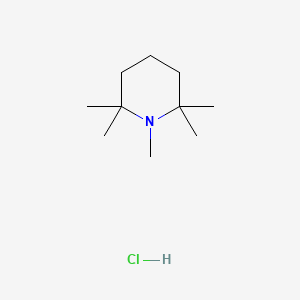
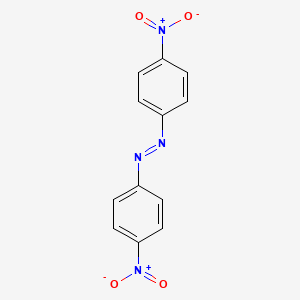
![[3,4,5-trihydroxy-6-[1-hydroxy-6-oxo-3,4,5-tris[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]hexan-2-yl]oxyoxan-2-yl]methyl dihydrogen phosphate](/img/structure/B14157283.png)
